5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole
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Overview
Description
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a difluoroethyl group at the 2-position of the thiazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the bromination of 2-(1,1-difluoroethyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoroethyl group can be reduced to form ethyl or other alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of various substituted thiazole derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of reduced alkyl derivatives.
Scientific Research Applications
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1,1-difluoroethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.
2-(1,1-Difluoroethyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.
5-Bromo-1,3-thiazole: Lacks the difluoroethyl group at the 2-position.
Uniqueness
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to the combination of the bromine atom and the difluoroethyl group, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
1780148-78-8 |
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Molecular Formula |
C5H4BrF2NS |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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